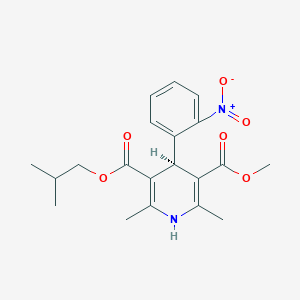
Propanoic acid, 2-hydroxy-, C12-15-alkyl esters
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-hydroxy-, C12-15-alkyl esters: is a versatile chemical compound known for its wide range of applications. It is an ester formed from the reaction of propanoic acid and C12-15 alkyl alcohols. This compound is commonly used in various industries due to its unique properties, such as its ability to act as a lubricant, emulsifier, and dispersant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanoic acid, 2-hydroxy-, C12-15-alkyl esters is typically synthesized through esterification reactions. The primary method involves the reaction of propanoic acid with C12-15 alkyl alcohols in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the consistent production of high-quality esters. The process may also include purification steps to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Propanoic acid, 2-hydroxy-, C12-15-alkyl esters can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and acids.
Substitution: Various substituted esters depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, propanoic acid, 2-hydroxy-, C12-15-alkyl esters is used as a solvent and intermediate in organic synthesis. Its ability to dissolve a wide range of compounds makes it valuable in various chemical processes .
Biology: In biological research, this compound is used in the formulation of various biochemical assays and as a component in cell culture media. Its biocompatibility and low toxicity make it suitable for use in biological systems .
Medicine: In the medical field, this compound is used in the formulation of pharmaceutical products, including topical creams and ointments. Its emollient properties help in enhancing the delivery of active ingredients through the skin .
Industry: Industrially, this compound is used as a lubricant, emulsifier, and dispersant in various applications, including cosmetics, personal care products, and lubricants. Its ability to improve the texture and stability of products makes it a valuable additive .
Wirkmechanismus
The mechanism by which propanoic acid, 2-hydroxy-, C12-15-alkyl esters exerts its effects is primarily through its interaction with lipid membranes and proteins. The ester can integrate into lipid bilayers, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport .
Vergleich Mit ähnlichen Verbindungen
Ethyl lactate: An ester of lactic acid and ethanol, used as a solvent and in biodegradable plastics.
Isopropyl isostearate: An ester of isostearic acid and isopropyl alcohol, used in cosmetics and personal care products.
Pentaerythritol tetra(2-ethylhexanoate): An ester used as a plasticizer and lubricant
Uniqueness: Propanoic acid, 2-hydroxy-, C12-15-alkyl esters stands out due to its unique combination of properties, including its ability to act as a lubricant, emulsifier, and dispersant. Its versatility and compatibility with various organic and inorganic compounds make it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
93925-36-1 |
|---|---|
Molekulargewicht |
0 |
Synonyme |
Propanoic acid, 2-hydroxy-, C12-15-alkyl esters; C12-13 ALKYL LACTATE; C12-15 ALKYL LACTATE; 2-Hydroxypropanoic acid C12-15-alkyl esters; Di C12-13 Alkyl Lactate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



